Fluvastatin sodium anti-isomer free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid is a (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid diastereoisomer in which both chiral centres have R configuration. It is an enantiomer of a (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid.
Applications De Recherche Scientifique
Antioxidant and Lipid Peroxidation Inhibition
Fluvastatin sodium has been demonstrated to inhibit lipid peroxidation and scavenge free radicals in rat liver microsomes, showcasing its potential antioxidative effects. This activity is attributed to its ability to chemically scavenge active oxygen species like hydroxyl radicals and superoxide anions, offering protection against oxidative stress (Yamamoto, Hoshi, & Ichihara, 1998).
Inhibition of HMG-CoA Reductase
Fluvastatin is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), playing a crucial role in cholesterol synthesis regulation. This function is key in its application for lowering cholesterol levels (Insull et al., 1994).
Activation of Pregnane X Receptor and Induction of Cytochromes
Fluvastatin's optical isomers, particularly in their enantiopure forms, are known to activate the pregnane X receptor (PXR) and induce various drug-metabolizing cytochromes in human hepatocytes. This action is critical in understanding its drug-drug interaction potential and pharmacokinetics (Korhoňová, Dořičáková, & Dvořák, 2015).
Protection of Low-Density Lipoprotein
Fluvastatin sodium has shown protective effects on low-density lipoprotein (LDL) oxidation induced by copper ions in vitro. This suggests a potential role in reducing the risk of atherosclerosis, not just by lowering plasma LDL levels but also by protecting LDL from oxidative modification (Suzumura, Yasuhara, Tanaka, & Suzuki, 1999).
Anticancer Properties
Recent studies have explored the repurposing of fluvastatin as an anticancer agent. In particular, fluvastatin has shown potential in suppressing the proliferation, angiogenesis, and metastasis of breast cancer cells and cancer stem cells (Yu, Shin, & Kim, 2020).
Transdermal Delivery for Rheumatoid Arthritis Management
Innovative delivery systems for fluvastatin, like spanlastic nanovesicles, have been developed for transdermal administration. This approach aims to mitigate the limitations associated with oral delivery and has shown promising results in managing rheumatoid arthritis (El Menshawe et al., 2019).
Comparative Antioxidant Activity
Fluvastatin has been compared to other statins for its in vitro antioxidant activity. It exhibits significant antioxidative properties, particularly against peroxyl radicals, contributing to its therapeutic potential beyond cholesterol reduction (Franzoni et al., 2003).
Effect on Phospholipid Liposomes
Research indicates that fluvastatin can effectively inhibit lipid peroxidation of phospholipid liposomes, showcasing its non-enzymatic antioxidative capabilities. This effect is distinct from other HMG-CoA reductase inhibitors (Yamamoto, Ichihara, & Hoshi, 2001).
Cardiovascular Protection
Studies suggest fluvastatin may have cardioprotective effects, particularly in models of myocardial infarction. This is attributed to its ability to maintain endogenous antioxidant enzyme activities, thereby attenuating myocardial injury (Zhou et al., 2008).
Bone Regeneration Applications
Fluvastatin has been incorporated into hydrogel delivery systems to modulate human mesenchymal stem cell differentiation and function for bone regeneration. This application leverages its ability to stimulate bone morphogenetic proteins-2 production (Benoit, Nuttelman, Collins, & Anseth, 2006).
Propriétés
Numéro CAS |
174956-43-5 |
---|---|
Formule moléculaire |
C24H26FNO4 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19+/m0/s1 |
Clé InChI |
FJLGEFLZQAZZCD-FUTHQCHMSA-N |
SMILES isomérique |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |
SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
174956-43-5 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.